molecular formula C9H12OS B1428973 (S)-alpha-Methyl-2-(methylthio)benzenemethanol CAS No. 666743-52-8

(S)-alpha-Methyl-2-(methylthio)benzenemethanol

Cat. No. B1428973
M. Wt: 168.26 g/mol
InChI Key: BZUCROKDRHBEBG-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-alpha-Methyl-2-(methylthio)benzenemethanol, also known as L-Methamphetamine, is a psychoactive drug that belongs to the amphetamine class of drugs. It is a potent stimulant that affects the central nervous system and is commonly used for its euphoric and energizing effects. The drug is illegal in most countries due to its high potential for abuse and addiction. However, it has also been studied for its potential therapeutic applications.

Scientific Research Applications

1. Zeolite Catalysis in Methylation Reactions

The methylation of benzene by methanol is significantly influenced by the catalyst topology, as studied on acidic zeolites H-ZSM-5 and H-beta. This research demonstrates how methylation occurs considerably faster on H-ZSM-5 than H-beta, with theoretical rate constants obtained from first-principles simulations supporting these findings. The enhanced methylation rate on H-ZSM-5 is attributed to the optimal confinement of reacting species in the medium pore material and favorable co-adsorption energetics of methanol and benzene (J. V. D. Mynsbrugge et al., 2012).

2. Synthesis of Coenzyme M Analogues

A study explored the synthesis of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) analogues and their activity in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. This research is significant in understanding the biochemical processes involving methylation, particularly in methanogenic archaea (R. Gunsalus et al., 1978).

properties

IUPAC Name

(1S)-1-(2-methylsulfanylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUCROKDRHBEBG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-alpha-Methyl-2-(methylthio)benzenemethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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